

comparing diisopropanolamine and MDEA for selective gas sweetening

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropanolamine*

Cat. No.: *B056660*

[Get Quote](#)

An Objective Comparison of **Diisopropanolamine** (DIPA) and MDEA for Selective Gas Sweetening

In the realm of natural gas processing and refinery operations, the removal of acid gases, primarily hydrogen sulfide (H_2S) and carbon dioxide (CO_2), is a critical step to meet sales gas specifications, prevent corrosion, and comply with environmental regulations. This process, known as gas sweetening, often requires the selective removal of H_2S while allowing a significant portion of CO_2 to remain in the gas stream, a process termed selective sweetening. Among the various alkanolamines used for this purpose, **diisopropanolamine** (DIPA) and N-methyldiethanolamine (MDEA) are prominent choices. This guide provides a detailed, objective comparison of their performance, supported by experimental data, for researchers, scientists, and process development professionals.

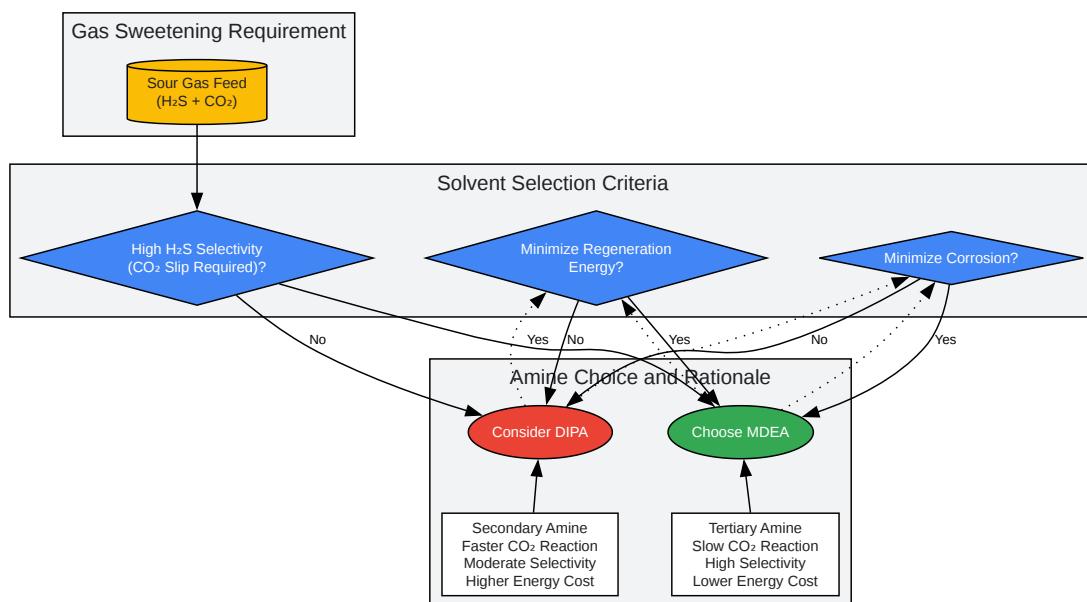
Mechanism of Action and Selectivity

The selectivity of an amine solvent towards H_2S over CO_2 is primarily dictated by its chemical structure and reaction kinetics.

- **Diisopropanolamine** (DIPA): As a secondary amine, DIPA can react directly with both H_2S and CO_2 .^[1] The reaction with H_2S is an instantaneous proton transfer reaction. The reaction with CO_2 , however, proceeds through the formation of a carbamate intermediate, which is a relatively fast reaction.

- N-Methyldiethanolamine (MDEA): MDEA is a tertiary amine, and its nitrogen atom is sterically hindered.^[2] This structural feature prevents it from reacting directly with CO₂ to form a carbamate.^[2] Instead, the reaction between MDEA and CO₂ is a slower, indirect process that requires the hydration of CO₂ to carbonic acid, which then reacts with the amine.^[3] In contrast, the reaction with H₂S is a direct and rapid acid-base reaction.^[4] This significant difference in reaction rates is the basis for MDEA's high kinetic selectivity for H₂S.
^{[2][4]}

Performance Comparison: DIPA vs. MDEA


The choice between DIPA and MDEA for a specific application depends on a variety of performance parameters. The following table summarizes key quantitative data for these two amines.

Performance Parameter	Diisopropanolamine (DIPA)	N-Methyldiethanolamine (MDEA)	Key Considerations
Amine Classification	Secondary Amine[5]	Tertiary Amine[6]	Affects reaction mechanism and selectivity.[2]
H ₂ S Selectivity	Moderately Selective[5]	Highly Selective[6][7][8]	MDEA's kinetic selectivity is a major advantage in applications requiring CO ₂ slippage.[7]
Reaction with H ₂ S	Direct and fast[1]	Direct and instantaneous[4][9]	Both amines are effective at H ₂ S removal.
Reaction with CO ₂	Direct, forms carbamate (fast)[1]	Indirect, via hydration (slow)[3][9]	This is the primary reason for MDEA's higher selectivity.
Typical Concentration	25-35 wt%	30-50 wt%[6]	MDEA can be used at higher concentrations due to its lower vapor pressure and reduced corrosion potential. [10]
Acid Gas Loading	Lower	Higher[6]	Higher loading capacity in MDEA can lead to lower circulation rates and energy savings.[10]
Regeneration Energy	Higher	Lower[11]	MDEA's lower heat of reaction with acid gases contributes to reduced energy requirements for

			solvent regeneration. [11] [12]
Corrosion Potential	Moderate	Low [6]	MDEA is known for its lower corrosivity compared to primary and secondary amines. [6]
Degradation	More susceptible to degradation	High resistance to thermal and chemical degradation [6] [11]	MDEA's stability leads to lower solvent makeup rates.
COS and CS ₂ Removal	Reacts with some COS directly [1]	Limited removal	DIPA may have an advantage where incidental removal of these sulfur compounds is desired. [13]

Logical Comparison of DIPA and MDEA

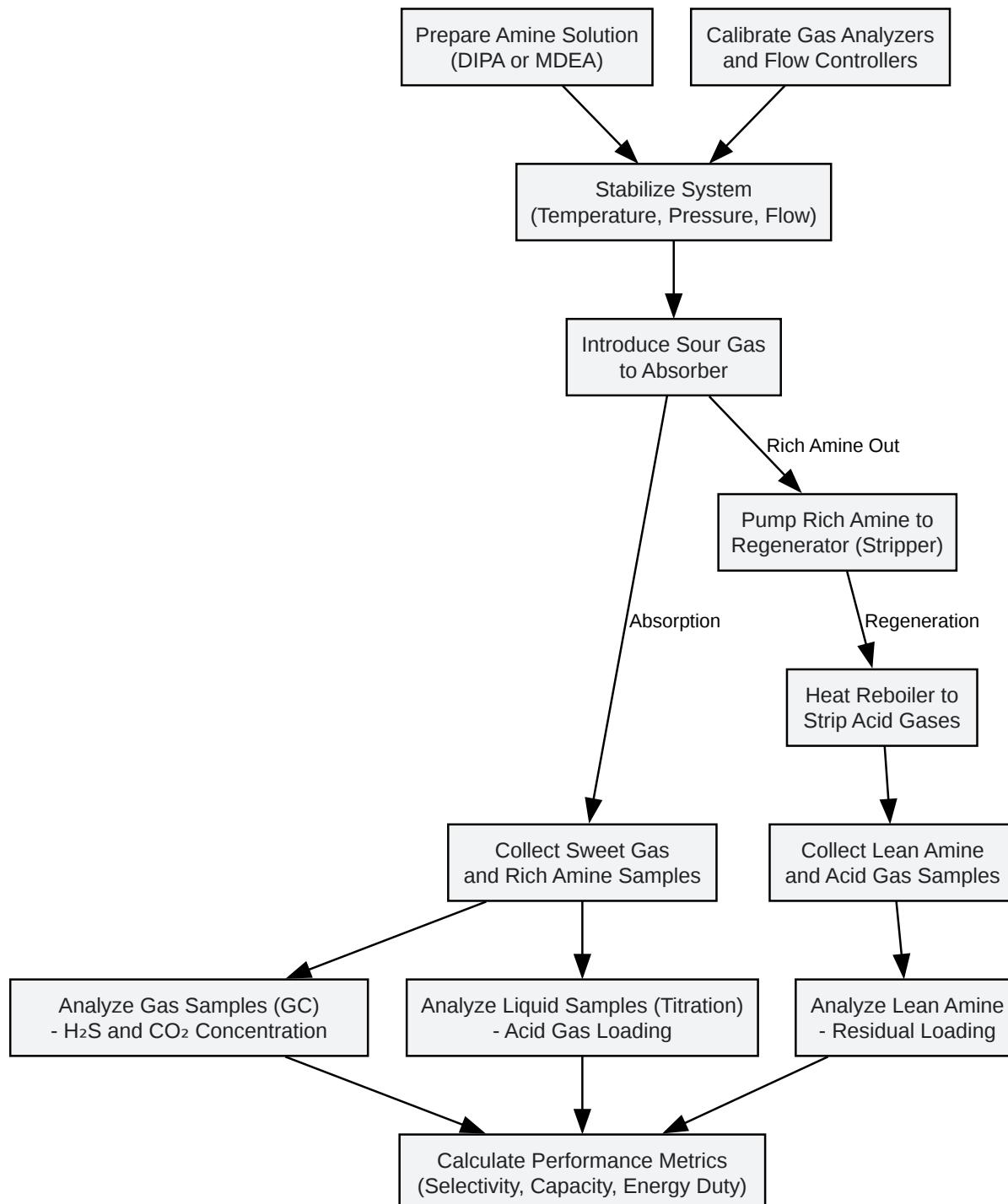
The following diagram illustrates the key decision-making factors when choosing between DIPA and MDEA for selective gas sweetening.

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting between MDEA and DIPA.

Experimental Protocols for Amine Performance Evaluation

A standardized experimental setup is crucial for the objective comparison of amine performance. The following protocol outlines a typical methodology.


Objective

To determine and compare the H₂S and CO₂ absorption capacity, selectivity, and regeneration efficiency of aqueous DIPA and MDEA solutions.

Materials and Equipment

- Solvents: Aqueous solutions of DIPA (e.g., 30 wt%) and MDEA (e.g., 40 wt%).
- Gases: Certified gas mixtures of H₂S and CO₂ in a carrier gas (e.g., N₂ or CH₄), pure N₂ for stripping.
- Equipment:
 - Glass or stainless steel absorption column (packed or bubble column).
 - Rich amine flash tank.
 - Regeneration column (stripper) with a reboiler and condenser.
 - Pumps for circulating lean and rich amine solutions.
 - Mass flow controllers for precise gas flow rate management.
 - Temperature and pressure sensors.
 - Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame photometric detector (FPD) for gas analysis.
 - Liquid sampling ports.
 - Analytical titration setup for determining acid gas loading in the amine solution.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating amine performance.

Procedure

- System Preparation: Prepare the desired weight percentage of the amine solution (DIPA or MDEA) in deionized water. Circulate the lean amine solution through the system to achieve the desired operating temperature (e.g., 40-50°C).[\[3\]](#)
- Absorption:
 - Introduce the sour gas mixture at a known flow rate and composition into the bottom of the absorption column.
 - The lean amine solution is fed to the top of the column, flowing counter-current to the gas.
 - Allow the system to reach a steady state, which is confirmed by stable outlet gas concentrations.
 - Collect samples of the sweet gas exiting the top of the absorber and the rich amine solution from the bottom.[\[14\]](#)
- Regeneration:
 - The rich amine solution is preheated and fed to the top of the stripping column.
 - The reboiler at the bottom of the stripper is heated (e.g., to 110-120°C) to provide the necessary heat to reverse the absorption reactions and vaporize water, which strips the acid gases from the amine.
 - The regenerated (lean) amine is cooled and recirculated back to the absorber.
 - Collect samples of the lean amine from the bottom of the stripper.
- Analysis:
 - Analyze the inlet and outlet gas streams using a gas chromatograph to determine the concentrations of H₂S and CO₂.[\[14\]](#)

- Determine the acid gas loading (moles of acid gas per mole of amine) in the rich and lean amine samples by titration.
- Data Calculation:
 - Removal Efficiency (%): $((\text{Inlet Conc.} - \text{Outlet Conc.}) / \text{Inlet Conc.}) * 100$ for both H₂S and CO₂.
 - H₂S Selectivity: Ratio of the rate of H₂S absorption to the rate of CO₂ absorption.
 - Cyclic Capacity: Difference in acid gas loading between the rich and lean amine solutions.
 - Regeneration Energy: Measure the heat duty of the reboiler per unit of acid gas removed (e.g., kJ/kg of CO₂ equivalent).

Conclusion

Both DIPA and MDEA are effective solvents for gas sweetening, but their suitability depends on the specific process requirements.

MDEA is the superior choice for selective sweetening applications where the primary goal is to remove H₂S to very low levels while minimizing the co-absorption of CO₂.^{[7][15]} Its kinetic selectivity, higher acid gas loading capacity, lower regeneration energy requirements, and lower corrosivity make it a more economical and efficient option in many modern gas treating plants.
^{[6][10][11]}

DIPA may be considered in scenarios where moderate selectivity is acceptable, or where the removal of other sulfur compounds like COS is also a consideration.^{[5][13]} However, for applications demanding high H₂S selectivity and operational efficiency, MDEA has become the industry standard.^{[6][16]} The experimental data consistently supports MDEA's advantages in terms of energy efficiency and selectivity, making it the preferred solvent for researchers and engineers aiming to optimize selective gas sweetening processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arab-oil-naturalgas.com [arab-oil-naturalgas.com]
- 2. sites.utexas.edu [sites.utexas.edu]
- 3. energy-resources.bASF.com [energy-resources.bASF.com]
- 4. aidic.it [aidic.it]
- 5. scribd.com [scribd.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aidic.it [aidic.it]
- 11. re.public.polimi.it [re.public.polimi.it]
- 12. Exergy study of amine regeneration unit using diethanolamine in a refinery plant: A real start-up plant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkema.com [arkema.com]
- 14. Amine Performance Evaluation — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 15. gasliquids.com [gasliquids.com]
- 16. scitepress.org [scitepress.org]
- To cite this document: BenchChem. [comparing diisopropanolamine and MDEA for selective gas sweetening]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056660#comparing-diisopropanolamine-and-mdea-for-selective-gas-sweetening>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com